Enhanced AKT3 Binding Affinity vs. MK-2206
Uprosertib exhibits a Kd binding affinity profile across AKT isoforms with substantially greater relative affinity for AKT3 (Kd = 5 nM) compared to AKT1 (Kd = 16 nM) and AKT2 (Kd = 49 nM), representing a ~3.2-fold higher affinity for AKT3 versus AKT1 and ~9.8-fold versus AKT2 [1]. In contrast, the allosteric inhibitor MK-2206 demonstrates a different binding affinity hierarchy (Kd values not publicly available in comparable format, but IC50 data indicate AKT1 = 8 nM, AKT2 = 12 nM, AKT3 = 65 nM), with AKT3 being the least potently inhibited isoform . This differential isoform affinity profile may influence pathway-specific downstream signaling outcomes in AKT3-dependent contexts.
| Evidence Dimension | Kd binding affinity (dissociation constant) |
|---|---|
| Target Compound Data | Uprosertib Kd: AKT1 = 16 nM; AKT2 = 49 nM; AKT3 = 5 nM |
| Comparator Or Baseline | MK-2206 IC50 (allosteric inhibitor): AKT1 = 8 nM; AKT2 = 12 nM; AKT3 = 65 nM |
| Quantified Difference | Uprosertib AKT3/AKT1 Kd ratio = 0.31 (higher AKT3 affinity); MK-2206 AKT3/AKT1 IC50 ratio = 8.1 (lower AKT3 potency) |
| Conditions | Biochemical kinase binding assay (Kd measurement for Uprosertib); biochemical kinase activity assay (IC50 for MK-2206) |
Why This Matters
The inverse AKT3 selectivity profile between Uprosertib (higher AKT3 affinity) and MK-2206 (lower AKT3 potency) constitutes a critical differentiator for experiments where AKT3-specific signaling is a focus.
- [1] GlpBio. GSK2141795 (Uprosertib) Product Datasheet. Kd values: AKT1 = 16 nM, AKT2 = 49 nM, AKT3 = 5 nM. View Source
